molecular formula C18H15N3S B2476498 (2E)-2-(1,3-benzothiazol-2-yl)-3-[(3,5-dimethylphenyl)amino]prop-2-enenitrile CAS No. 637748-60-8

(2E)-2-(1,3-benzothiazol-2-yl)-3-[(3,5-dimethylphenyl)amino]prop-2-enenitrile

Cat. No. B2476498
CAS RN: 637748-60-8
M. Wt: 305.4
InChI Key: MZMZBKJUJHMRQL-SDNWHVSQSA-N
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Description

(2E)-2-(1,3-benzothiazol-2-yl)-3-[(3,5-dimethylphenyl)amino]prop-2-enenitrile, commonly known as BAPN, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of extensive research. In

Scientific Research Applications

1. Anticancer Potential

Benzothiazole derivatives, including structures related to (2E)-2-(1,3-benzothiazol-2-yl)-3-[(3,5-dimethylphenyl)amino]prop-2-enenitrile, have been extensively studied for their potential as chemotherapeutic agents. Kamal et al. (2015) discussed the anticancer properties of benzothiazole compounds, emphasizing their role as potential antitumor agents. They highlighted the increasing significance of the benzothiazole nucleus in drug discovery, particularly due to its structural simplicity and the possibility to create chemical libraries for new entity development Kamal, Hussaini, & Malik, 2015. Similarly, Bhat & Belagali (2020) emphasized the importance of benzothiazole derivatives in medicinal chemistry, noting their varied pharmacological activities and potential in drug development Bhat & Belagali, 2020.

2. Anticonvulsant Properties

Research has also explored the anticonvulsant potential of benzothiazole derivatives. For instance, Hassan et al. (2012) synthesized and evaluated a series of N-(substituted benzothiazol-2-yl)amides, discovering that certain compounds showed significant anticonvulsant and neuroprotective effects Hassan, Khan, & Amir, 2012. Chimirri et al. (1997) synthesized novel benzodiazepin-4-ones, structurally related to benzothiazoles, and found them to have potent anticonvulsant activities Chimirri et al., 1997.

3. Biological Activity & Chemical Synthesis

Benzothiazole compounds are noted for their broad spectrum of biological activities. Moreno-Díaz et al. (2008) reported on the antidiabetic activity of certain benzothiazole derivatives, emphasizing their potential in addressing non-insulin-dependent diabetes mellitus Moreno-Díaz et al., 2008. Zhilitskaya, Shainyan, & Yarosh (2021) reviewed modern trends in benzothiazole chemistry, focusing on biologically active and industrially demanded compounds, and discussed new synthesis methods, reflecting the significant industrial and medicinal interest in these compounds Zhilitskaya, Shainyan, & Yarosh, 2021.

4. Miscellaneous Applications

Further research highlights a variety of other potential applications. For instance, the study by Virtanen et al. (1988) on medetomidine, a compound structurally related to benzothiazoles, demonstrated its potency, selectivity, and specificity as an alpha 2-adrenoceptor agonist, indicating the broad pharmacological potential of benzothiazole derivatives Virtanen, Savola, Saano, & Nyman, 1988.

properties

IUPAC Name

(E)-2-(1,3-benzothiazol-2-yl)-3-(3,5-dimethylanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3S/c1-12-7-13(2)9-15(8-12)20-11-14(10-19)18-21-16-5-3-4-6-17(16)22-18/h3-9,11,20H,1-2H3/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZMZBKJUJHMRQL-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC=C(C#N)C2=NC3=CC=CC=C3S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)N/C=C(\C#N)/C2=NC3=CC=CC=C3S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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